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Compound of Interest

Compound Name:

4-

((Dimethylamino)methyl)phenylbor

onic acid

Cat. No.: B1322475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR)

and mass spectrometry (MS) data for 4-((Dimethylamino)methyl)phenylboronic acid. Due to

the limited availability of public domain raw spectral data for this specific compound, this

document focuses on its physicochemical properties, generalized experimental protocols for

the analysis of boronic acids, and a logical workflow for its characterization.

Physicochemical Properties
4-((Dimethylamino)methyl)phenylboronic acid, with the chemical formula C9H14BNO2, is a

substituted phenylboronic acid derivative.[1] Its structure features a dimethylaminomethyl group

at the para position of the phenyl ring relative to the boronic acid moiety. The key properties of

this compound are summarized in the table below.
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Property Value Reference

Molecular Formula C9H14BNO2 [1]

Molecular Weight 179.02 g/mol

IUPAC Name

[4-

[(dimethylamino)methyl]phenyl]

boronic acid

[1]

CAS Number 70799-12-1 [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For 4-((Dimethylamino)methyl)phenylboronic acid, ¹H, ¹³C, and ¹¹B NMR would

provide critical information about its molecular structure. While specific spectra for this

compound are not readily available in the public domain, a general protocol for acquiring NMR

data for arylboronic acids is presented below.

Experimental Protocol: NMR Spectroscopy of
Arylboronic Acids
1. Sample Preparation:

Solvent Selection: Arylboronic acids can exhibit poor solubility in non-polar solvents like

chloroform-d (CDCl₃) and may undergo dehydration to form boroxines, which can complicate

spectra. Deuterated methanol (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often

preferred solvents to ensure dissolution and minimize oligomerization.

Concentration: Prepare a solution with a concentration of 5-10 mg of the boronic acid in 0.5-

0.7 mL of the chosen deuterated solvent.

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing (0 ppm).

2. NMR Instrument Parameters (¹H NMR):
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Spectrometer Frequency: A 300 MHz or higher field spectrometer is recommended for better

signal dispersion.

Pulse Program: A standard single-pulse experiment is typically sufficient.

Acquisition Parameters:

Number of Scans: 16 to 64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID),

followed by phase and baseline correction.

3. Expected ¹H NMR Spectral Features:

Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.5 ppm), corresponding

to the ortho and meta protons on the phenyl ring. The coupling constant would be in the

range of 7-9 Hz.

Methylene Protons (-CH₂-): A singlet in the range of 3.5-4.5 ppm, corresponding to the

methylene group connecting the dimethylamino group to the phenyl ring.

Methyl Protons (-N(CH₃)₂): A singlet in the range of 2.0-3.0 ppm, corresponding to the six

protons of the two methyl groups.

Boronic Acid Protons (-B(OH)₂): A broad singlet that can appear over a wide chemical shift

range and may exchange with residual water in the solvent.

4. ¹³C and ¹¹B NMR:

Similar sample preparation can be used for ¹³C and ¹¹B NMR.

¹³C NMR would show distinct signals for the aromatic carbons, the methylene carbon, and

the methyl carbons. The carbon attached to the boron atom may show a broad signal due to

quadrupolar relaxation.
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¹¹B NMR is particularly useful for studying the coordination environment of the boron atom

and would typically show a single, broad resonance.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight

and elemental composition of a compound. Electrospray ionization (ESI) and gas

chromatography-mass spectrometry (GC-MS) are common methods for analyzing boronic

acids.

Experimental Protocol: ESI-MS of Arylboronic Acids
1. Sample Preparation:

Solvent System: Dissolve the boronic acid in a solvent mixture such as acetonitrile/water or

methanol/water. A typical concentration is in the range of 1-10 µg/mL.

Ionization Enhancement: For positive ion mode, a small amount of formic acid can be added

to the solvent to promote protonation. For negative ion mode, a modifier like ammonium

hydroxide can be used.

2. Mass Spectrometer Parameters:

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

Data Acquisition: Acquire data over a mass range appropriate for the expected molecular

weight (e.g., m/z 50-500).

3. Expected Mass Spectrum:

Positive Ion Mode: The protonated molecule [M+H]⁺ would be expected at m/z 180.12.

Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

Negative Ion Mode: The deprotonated molecule [M-H]⁻ or adducts with solvent anions may

be observed.
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Fragmentation: Fragmentation patterns can provide further structural information. Common

fragmentation pathways for similar compounds involve the loss of water or other small

neutral molecules.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized or purchased sample of 4-((Dimethylamino)methyl)phenylboronic acid.

Workflow for Spectroscopic Analysis of 4-((Dimethylamino)methyl)phenylboronic Acid
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Caption: A logical workflow for the NMR and MS analysis of the target compound.
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Signaling Pathways and Applications
Arylboronic acids are versatile building blocks in organic synthesis, most notably in Suzuki-

Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the

dimethylaminomethyl group can influence the electronic properties of the molecule and may be

exploited in the design of molecules for specific biological targets. However, detailed

information on the involvement of 4-((Dimethylamino)methyl)phenylboronic acid in specific

signaling pathways is not extensively documented in publicly available literature. Its primary

role is as a synthetic intermediate in drug discovery and materials science.

In conclusion, while specific, publicly archived NMR and mass spectra for 4-
((Dimethylamino)methyl)phenylboronic acid are scarce, the established protocols for

analyzing arylboronic acids provide a clear path for researchers to obtain this data. The

information provided in this guide serves as a valuable resource for the characterization and

utilization of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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